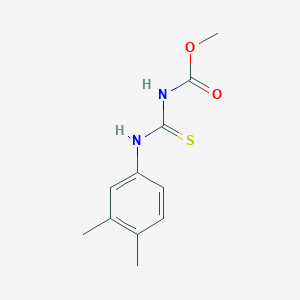![molecular formula C26H36N2O2 B318632 N-benzyl-N-{2-[benzyl(2,2-dimethylpropanoyl)amino]ethyl}-2,2-dimethylpropanamide](/img/structure/B318632.png)
N-benzyl-N-{2-[benzyl(2,2-dimethylpropanoyl)amino]ethyl}-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-1,2-ethanediylbis(N-benzyl-2,2-dimethylpropanamide) is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-ethanediylbis(N-benzyl-2,2-dimethylpropanamide) typically involves the reaction of N,N’-1,2-ethanediylbis(2-hydroxybenzamide) with N-benzyl-2-chloroacetamide. This reaction is carried out in a solvent such as dimethylformamide (DMF) and requires specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to maintain product purity and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N,N’-1,2-ethanediylbis(N-benzyl-2,2-dimethylpropanamide) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and catalysts being employed to optimize the process .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted amides .
Scientific Research Applications
N,N’-1,2-ethanediylbis(N-benzyl-2,2-dimethylpropanamide) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N,N’-1,2-ethanediylbis(N-benzyl-2,2-dimethylpropanamide) exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-1,2-ethanediylbis(N-benzyl-2,2-dimethylpropanamide) include:
- N,N’-1,2-ethanediylbis(2-hydroxybenzamide)
- N-benzyl-2-chloroacetamide
- N,N’-1,2-ethanediylbis(N-benzylacetamide)
Uniqueness
What sets N,N’-1,2-ethanediylbis(N-benzyl-2,2-dimethylpropanamide) apart from these similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of scientific research .
Properties
Molecular Formula |
C26H36N2O2 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
N-benzyl-N-[2-[benzyl(2,2-dimethylpropanoyl)amino]ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C26H36N2O2/c1-25(2,3)23(29)27(19-21-13-9-7-10-14-21)17-18-28(24(30)26(4,5)6)20-22-15-11-8-12-16-22/h7-16H,17-20H2,1-6H3 |
InChI Key |
NJFBKSZMKUGTRP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N(CCN(CC1=CC=CC=C1)C(=O)C(C)(C)C)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C(=O)N(CCN(CC1=CC=CC=C1)C(=O)C(C)(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(allylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B318550.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B318551.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B318554.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(4-ethylphenoxy)acetamide](/img/structure/B318557.png)
![2-[[4-(Dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid](/img/structure/B318558.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylfuran-2-carboxamide](/img/structure/B318559.png)

![2-[[4-(Benzylsulfamoyl)phenyl]carbamoyl]benzoic acid](/img/structure/B318565.png)
![4-[(anilinocarbonyl)amino]-N-benzylbenzenesulfonamide](/img/structure/B318568.png)
![N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B318569.png)
![N-[4-(benzylsulfamoyl)phenyl]-2-phenoxyacetamide](/img/structure/B318570.png)
![N-[4-(benzylsulfamoyl)phenyl]-4-chlorobenzamide](/img/structure/B318571.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B318572.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B318573.png)
